Product packaging for 1-Oxaspiro[2.5]octane-2-carboxamide(Cat. No.:CAS No. 24446-47-7)

1-Oxaspiro[2.5]octane-2-carboxamide

Cat. No.: B2844414
CAS No.: 24446-47-7
M. Wt: 155.197
InChI Key: WJPRRPOMCUPKMK-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Chemical Structures in Organic Chemistry and Chemical Biology

The rigid and defined three-dimensional arrangement of spirocycles provides a unique scaffold for presenting functional groups in precise spatial orientations. nih.gov This structural rigidity can lead to enhanced binding affinity and selectivity for biological targets, a crucial aspect of drug design. nih.govtandfonline.com The introduction of a spiro-center can also improve a molecule's pharmacological properties, such as solubility and metabolic stability. tandfonline.com

In chemical biology, spirocyclic frameworks are found in numerous natural products with potent biological activities, including anticancer, antidepressant, and antimicrobial properties. taylorandfrancis.comresearchgate.net The unique architecture of these molecules allows them to interact effectively with proteins and other biological macromolecules, making them valuable probes for studying biochemical processes. researchgate.net The synthesis of spirocycles, while often challenging, is a vibrant area of research, with methods like cyclization reactions and 1,3-dipolar cycloadditions being commonly employed. taylorandfrancis.com

Research Landscape of 1-Oxaspiro[2.5]octane-2-carboxamide and Related Spiro-Epoxide Analogues

This compound is a specific spiro-epoxide that has garnered attention in chemical research. Its structure features a cyclohexane (B81311) ring fused to an epoxide ring at a spiro-center, with a carboxamide group attached to the epoxide. This combination of a reactive epoxide and a hydrogen-bonding carboxamide group makes it an interesting candidate for various applications.

Research on related spiro-epoxide analogues has highlighted their potential in medicinal chemistry. For instance, the spiro-epoxide moiety is a key "warhead" in a family of proteasome inhibitors, demonstrating its ability to participate in covalent interactions with biological targets. acs.org The synthesis of various spiro-epoxide analogues is an active area of investigation, with researchers exploring different methods to create these complex structures. semanticscholar.orgacs.org

Conformational analysis of 1-oxaspiro[2.5]octane and its derivatives has shown that the cyclohexane ring predominantly adopts two chair-like conformations. nih.gov Understanding the conformational preferences of these molecules is crucial for predicting their reactivity and biological activity. The degradation of the natural product curcumin (B1669340) has been shown to proceed through a spiro-epoxide intermediate, highlighting the role of these structures in complex chemical transformations. nih.gov

The following table provides a summary of the key properties of this compound and a related analogue.

PropertyThis compound1-Oxaspiro[2.5]octane-2-carbonitrile
CAS Number 24446-47-7 biosynth.com36929-66-5 chemsrc.com
Molecular Formula C₈H₁₃NO₂ biosynth.comC₈H₁₁NO chemsrc.com
Molecular Weight 155.19 g/mol biosynth.com137.179 g/mol chemsrc.com
Boiling Point Not specified275.2±33.0 °C at 760 mmHg chemsrc.com
Density Not specified1.1±0.1 g/cm³ chemsrc.com

The study of this compound and its analogues continues to be a promising field, with potential for the discovery of new chemical reactions and bioactive molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13NO2 B2844414 1-Oxaspiro[2.5]octane-2-carboxamide CAS No. 24446-47-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-oxaspiro[2.5]octane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c9-7(10)6-8(11-6)4-2-1-3-5-8/h6H,1-5H2,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPRRPOMCUPKMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(O2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Oxaspiro 2.5 Octane 2 Carboxamide and Its Analogues

Strategies for the Construction of the 1-Oxaspiro[2.5]octane Core Structure

The formation of the 1-oxaspiro[2.5]octane system, which features an epoxide ring spiro-fused to a cyclohexane (B81311) ring, is the foundational challenge in synthesizing the target molecule. Chemists have developed several reliable strategies to build this distinctive core.

Cyclization Approaches for Spiro Ring Formation

The direct formation of the spiro-epoxide from a ketone precursor is a highly efficient method for constructing the 1-oxaspiro[2.5]octane core. One of the most prominent methods in this category is the Corey-Chaykovsky reaction. This reaction involves treating a ketone, in this case, cyclohexanone (B45756), with a sulfur ylide, such as dimethylsulfonium methylide. The ylide acts as a methylene-transfer agent, attacking the carbonyl carbon of the cyclohexanone to form a betaine (B1666868) intermediate, which then undergoes intramolecular ring closure to yield the epoxide, 1-oxaspiro[2.5]octane. google.com This method is valued for its high yields and operational simplicity. A typical procedure involves generating the dimethylsulfonium methylide from a precursor salt like trimethylsulfonium (B1222738) chloride and a base, which then reacts in situ with the cyclohexanone. google.com

Another general strategy involves the intramolecular cyclization of suitably designed precursors. For instance, the cyclization of specific diol precursors under acidic or basic conditions can facilitate the formation of the oxaspiro ring through the nucleophilic attack of a hydroxyl group on an electrophilic center within the same molecule.

Condensation Reactions for Oxaspiro[2.5]octane-2-carboxylate Precursors

A widely used and well-documented approach to the 1-oxaspiro[2.5]octane framework is through the synthesis of its carboxylate ester derivatives, which are key intermediates. The Darzens glycidic ester condensation is a classic and effective method for this purpose. This reaction involves the condensation of cyclohexanone with an α-haloester, typically ethyl chloroacetate, in the presence of a base to form ethyl 1-oxaspiro[2.5]octane-2-carboxylate. orgsyn.orgorgsyn.org

The choice of base is critical to the success of the reaction, with various bases being employed to optimize yields. The reaction proceeds by the deprotonation of the α-haloester by the base to form an enolate, which then acts as a nucleophile, attacking the carbonyl of cyclohexanone. A subsequent intramolecular nucleophilic substitution reaction forms the epoxide ring. orgsyn.orgorgsyn.org Detailed procedures published in Organic Syntheses highlight the use of potassium tert-butoxide as a particularly effective condensing agent, affording high yields of the desired glycidic ester. orgsyn.org

BaseSolventYieldReference(s)
Potassium tert-butoxidetert-Butyl alcohol83–95% orgsyn.org
Sodium ethoxide65% orgsyn.org
SodiumXylene50% orgsyn.org

Table 1: Comparison of reaction conditions for the synthesis of Ethyl 1-oxaspiro[2.5]octane-2-carboxylate via Darzens Condensation.

Introduction and Functionalization of the Carboxamide Moiety

Once the 1-oxaspiro[2.5]octane core, often in the form of an ester or carboxylic acid, has been synthesized, the next phase involves introducing the carboxamide functionality to yield the final target compound.

Direct Synthetic Routes to 1-Oxaspiro[2.5]octane-2-carboxamide

Direct synthetic routes to this compound are less commonly documented than derivatization methods. However, certain reactions applied to analogous structures suggest potential pathways. For example, the Radziszewski oxidation is a method for synthesizing amides from nitriles. While a specific application to a 1-oxaspiro[2.5]octane-2-carbonitrile precursor is not detailed in the searched literature, this reaction is known to be effective for converting nitriles to primary amides. Another potential direct route is the synthesis of related spirooxiranes containing a thiazole (B1198619) ring, which has been achieved via Radziszewski oxidation. evitachem.com

Derivatization from 1-Oxaspiro[2.5]octane-2-carboxylic Acid and its Ester Precursors

The most established route to this compound is through the functional group transformation of its corresponding carboxylic acid or ester precursors. ontosight.ai These precursors, such as ethyl 1-oxaspiro[2.5]octane-2-carboxylate, are readily prepared via methods like the Darzens condensation as described previously. orgsyn.orgorgsyn.org

The synthesis from the ester precursor can be achieved by direct aminolysis, where the ester is treated with ammonia (B1221849). This reaction typically requires heat or pressure to proceed efficiently and involves the nucleophilic attack of ammonia on the ester's carbonyl carbon, leading to the displacement of the ethoxy group and formation of the primary carboxamide.

Alternatively, a two-step process via the carboxylic acid is common.

Hydrolysis: The ethyl 1-oxaspiro[2.5]octane-2-carboxylate is first hydrolyzed to 1-oxaspiro[2.5]octane-2-carboxylic acid. aksci.com This is typically accomplished under basic conditions (e.g., using sodium hydroxide) followed by an acidic workup.

Amidation: The resulting carboxylic acid is then converted to the carboxamide. This requires activating the carboxylic acid, for example, by converting it to a more reactive acyl chloride using a reagent like thionyl chloride. The acyl chloride is then reacted with ammonia to form the desired this compound. Modern peptide coupling agents can also be used to facilitate the direct reaction between the carboxylic acid and ammonia under milder conditions. The availability of ester- and carboxylic acid-containing analogs enables this type of derivatization.

Advanced Synthetic Techniques and Process Optimization

To improve the efficiency, purity, and stereochemical control of the synthesis of this compound and its analogues, advanced techniques are employed. The synthesis of related spiro compounds often requires careful control of reaction parameters like temperature and pH to optimize the yield and purity of the final product. evitachem.com

A significant area of advancement is in achieving stereoselectivity. Since the spiro carbon and the adjacent carbon on the epoxide ring are stereocenters, the molecule can exist as different stereoisomers. Enzymatic kinetic resolution has emerged as a powerful tool to separate these isomers. Research has shown that yeast epoxide hydrolase (YEH) from Rhodotorula glutinis can be used for the kinetic resolution of methyl-substituted 1-oxaspiro[2.5]octanes. acs.org The enzyme selectively hydrolyzes one enantiomer of the epoxide at a much faster rate than the other, allowing for the separation of the unreacted, enantiopure epoxide from the diol product. acs.org Such techniques are crucial for accessing specific stereoisomers of the target compound.

For large-scale production, process optimization techniques such as continuous flow synthesis are being explored for related compounds, which can offer advantages in terms of safety, consistency, and throughput compared to traditional batch processing.

Applications of Continuous Flow Reactors in Spiro Compound Synthesis

Continuous flow microreactor technology has emerged as a powerful tool for the synthesis of complex molecules, offering significant advantages over traditional batch processes, especially for reactions that are highly exothermic or involve unstable intermediates. The synthesis of spiro compounds, including analogues of this compound, has benefited from this technology.

A notable example is the synthesis of 1-oxa-2-azaspiro[2.5]octane, a structurally related spiro compound. The use of microreactors allows for precise control over reaction parameters such as temperature and residence time, which is crucial for managing the exothermic nature of the cyclization reaction. smolecule.com This enhanced control leads to improved product yields and selectivity. smolecule.com The design of these microreactor systems often includes modules for predispersion, reaction, and phase separation to optimize droplet formation and mixing of reactants. smolecule.com

The key advantages of employing continuous flow reactors in the synthesis of such spiro compounds include:

Enhanced Safety: The small reaction volumes within a microreactor minimize the risks associated with highly exothermic reactions. researchgate.net

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microchannels facilitates efficient heat exchange and mixing, leading to more uniform reaction conditions. smolecule.comresearchgate.net

Increased Yield and Purity: Precise control over reaction parameters often results in higher yields and reduced formation of byproducts compared to batch reactors. researchgate.net

Scalability: Scaling up production in a continuous flow system can be achieved by operating the reactor for longer periods or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors.

While the direct application to this compound is not extensively documented in public literature, the successful synthesis of close analogues like 1-oxa-2-azaspiro[2.5]octane in continuous flow systems strongly suggests the applicability of this technology for its production. smolecule.comresearchgate.net The synthesis would likely involve the reaction of cyclohexanone with an appropriate reagent in a microreactor system to form the spiro-oxirane ring, followed by subsequent functionalization to introduce the carboxamide group.

ParameterBatch ReactorContinuous Flow Microreactor
Reaction Volume LargeSmall
Heat Transfer Less EfficientHighly Efficient
Mass Transfer Limited by stirringEnhanced
Safety Higher risk for exothermic reactionsInherently safer
Scalability ComplexMore straightforward (numbering-up)
Control over Parameters Less PreciseHighly Precise

Stereoselective Synthesis of 1-Oxaspiro[2.5]octane Derivatives

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods for 1-oxaspiro[2.5]octane derivatives is of significant interest. The 1-oxaspiro[2.5]octane scaffold contains a stereogenic spiro-carbon, and additional stereocenters can be present on the cyclohexane or oxirane rings, leading to multiple possible stereoisomers.

A key aspect of the stereochemistry of 1-oxaspiro[2.5]octanes is the relative orientation of the substituents on the cyclohexane and oxirane rings. Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives has been performed using NMR spectroscopy. nih.gov These studies have shown that the preferred conformation and the relative configuration of the molecule can be determined by analyzing coupling constants and chemical shifts, which are influenced by the steric and electronic effects of the substituents. nih.gov

Enzymatic methods have shown promise in the stereoselective synthesis and resolution of 1-oxaspiro[2.5]octane derivatives. For instance, yeast epoxide hydrolase (YEH) from Rhodotorula glutinis has been investigated for its reactivity towards different epimers of 1-oxaspiro[2.5]octanes. rsc.org Research has shown that YEH exhibits a stereochemical preference for the hydrolysis of O-axial C3 epimers over O-equatorial C3 epimers. rsc.org This enzymatic resolution can be a valuable tool for obtaining enantiomerically enriched spiroepoxides, which are often the biologically active isomers. rsc.org

The total synthesis of natural products containing the 1-oxaspiro[2.5]octane core, such as (±)-ovalicin, has also provided insights into stereoselective synthetic strategies. nih.gov These syntheses often involve multi-step sequences that carefully control the stereochemistry at each step, leading to the desired isomer. nih.gov The stereochemistry at key positions can be influenced by the choice of reagents and reaction conditions. nih.gov

MethodDescriptionRelevance to 1-Oxaspiro[2.5]octane Derivatives
NMR Spectroscopy Used for structural and conformational analysis. nih.govDetermines the relative configuration and preferred conformations of stereoisomers. nih.gov
Enzymatic Resolution Utilizes enzymes like yeast epoxide hydrolase to selectively react with one enantiomer. rsc.orgCan provide access to enantiomerically pure O-axial C3 epimers, which are often the more biologically active isomers. rsc.org
Asymmetric Synthesis Multi-step synthesis with stereocontrol at each step. nih.govAllows for the synthesis of specific stereoisomers of complex molecules containing the 1-oxaspiro[2.5]octane scaffold. nih.gov

Development of Compound Libraries Based on the Spiro-Oxirane Scaffold

The spiro-oxirane scaffold, as exemplified by this compound, is an attractive starting point for the development of compound libraries for drug discovery. The rigid, three-dimensional nature of spirocyclic compounds allows for the precise spatial arrangement of functional groups, which can lead to improved binding affinity and selectivity for biological targets. rsc.org Spirocyclic scaffolds are increasingly utilized in medicinal chemistry to explore novel chemical space and to develop compounds with favorable physicochemical properties. rsc.org

The development of libraries based on spiro scaffolds often involves the synthesis of a common core structure, which is then functionalized with a variety of substituents to generate a diverse set of molecules. For spiro-oxirane scaffolds, the epoxide ring serves as a key functional group for diversification. The ring can be opened by a variety of nucleophiles to introduce different functional groups in a stereoselective manner.

Spirooxindoles, which share the spirocyclic feature, have been extensively studied, and libraries of these compounds have shown a wide range of biological activities, including anticancer and antimicrobial properties. researchgate.netnih.gov The success of spirooxindole libraries highlights the potential of spirocyclic scaffolds in drug discovery. researchgate.netnih.gov

The design and synthesis of spirocyclic scaffolds for compound libraries often focus on creating molecules with high sp3 character, which is a desirable trait for drug candidates. researchgate.net Several companies specializing in chemical synthesis for drug discovery offer access to libraries of spirocyclic compounds, including those with O- and N-containing rings, which can be used for high-throughput screening. The development of versatile synthetic routes to novel spiro scaffolds allows for the creation of libraries with significant skeletal diversity.

While a specific library based solely on the this compound scaffold is not widely reported, the principles and strategies used for other spirocyclic libraries are directly applicable. The synthesis of a collection of this compound analogues with variations in the substituents on the cyclohexane ring and modifications of the carboxamide group would allow for a systematic exploration of the structure-activity relationship (SAR) for this class of compounds.

Compound ClassKey FeaturesRelevance to Library Development
Spirooxindoles Versatile spirocyclic scaffold with broad biological activities. researchgate.netnih.govDemonstrates the potential of spirocyclic libraries in drug discovery. researchgate.netnih.gov
Spiro-Epoxides Contain a reactive epoxide ring for diversification.The oxirane ring in 1-oxaspiro[2.5]octane derivatives can be opened with various nucleophiles to generate diverse libraries.
Spirocycles with High sp3 Character Three-dimensional structures that explore novel chemical space. researchgate.netThe 1-oxaspiro[2.5]octane scaffold is rich in sp3 carbons, making it an attractive core for drug-like libraries. researchgate.net

Chemical Reactivity and Transformation Mechanisms of 1 Oxaspiro 2.5 Octane 2 Carboxamide

Ring-Opening Reactions of the Oxirane Moiety

The high ring strain of the oxirane ring in 1-Oxaspiro[2.5]octane-2-carboxamide makes it susceptible to cleavage by both acids and nucleophiles. evitachem.comlibretexts.org These reactions are fundamental to the synthetic utility of this class of compounds.

Under acidic conditions, the oxygen atom of the epoxide is protonated, forming a good leaving group and activating the ring towards nucleophilic attack. libretexts.orgchegg.com The reaction proceeds via a mechanism that has characteristics of both S_N1 and S_N2 pathways. openstax.org For an asymmetrical epoxide like this compound, the incoming nucleophile will preferentially attack the more substituted carbon atom of the epoxide. libretexts.orgopenstax.org

For instance, the reaction with an alcohol such as methanol (B129727) (CH₃OH) under acidic conditions leads to the formation of a β-alkoxy alcohol. The protonation of the epoxide oxygen is the initial step, which increases the electrophilicity of the ring carbons. chegg.com The subsequent nucleophilic attack by the alcohol occurs at the tertiary carbon (the spiro center), leading to the cleavage of the C-O bond and the formation of the ring-opened product with trans stereochemistry. libretexts.orgopenstax.org

Table 1: Products of Acid-Catalyzed Ring Opening of 1-Oxaspiro[2.5]octane

ReactantConditionsMajor Product
1-Oxaspiro[2.5]octaneCH₃OH, H⁺1-(hydroxymethyl)-1-methoxycyclohexane
1-Oxaspiro[2.5]octaneHBr (anhydrous)1-(bromomethyl)cyclohexan-1-ol

Note: The table shows products for the parent 1-oxaspiro[2.5]octane for illustrative purposes of the ring-opening regioselectivity.

The epoxide ring of this compound is also readily opened by a variety of nucleophiles under basic or neutral conditions. evitachem.com This reaction follows a classic S_N2 mechanism, where the nucleophile attacks one of the electrophilic carbons of the oxirane, leading to inversion of stereochemistry at the site of attack. libretexts.org

In contrast to the acid-catalyzed mechanism, base-catalyzed ring-opening typically occurs at the less sterically hindered carbon atom. openstax.org For this compound, this would be the methylene (B1212753) carbon of the oxirane ring. For example, reaction with a hydroxide (B78521) ion (OH⁻) would yield a diol after workup. openstax.org Similarly, other nucleophiles like amines, thiols, and carbanions can be employed to introduce a variety of functional groups. google.com

Oxidative Transformations of the Spirocyclic System

The spirocyclic system of this compound can undergo oxidative transformations, although the specific reactions are influenced by the substituents present. nih.gov In related spiroepoxy compounds, oxidation can lead to the formation of ketones or carboxylic acids. For instance, oxidation of similar spirocyclic systems has been achieved using reagents like hydrogen peroxide in the presence of a base. researchgate.net The orientation of substituents on the cyclohexane (B81311) ring can direct the site of oxidative attack. nih.gov Furthermore, certain oxidative rearrangements, such as the Baeyer-Villiger oxidation, can transform cyclic ketones into lactones, a process that could be relevant to derivatives of this spirocyclic system. beilstein-journals.org

Reductive Transformations

The functional groups on the this compound scaffold can be targeted for reduction. The carboxamide group can be reduced to an amine using powerful reducing agents like lithium aluminum hydride. In related structures where the carboxamide is replaced by an ester or a nitrile, these groups can also be readily reduced. smolecule.com The epoxide ring itself is generally stable to many reducing agents, allowing for selective reduction of the carboxamide group.

Substitution Reactions

Substitution reactions on this compound can occur at several positions. As discussed, the ring-opening of the epoxide is a form of nucleophilic substitution. evitachem.com Additionally, the carboxamide group can undergo substitution reactions. For instance, hydrolysis under acidic or basic conditions would convert the carboxamide to a carboxylic acid. Furthermore, derivatives of 1-oxaspiro[2.5]octane with other functional groups, such as halogens, are susceptible to nucleophilic substitution reactions. vulcanchem.com

Rearrangement Processes within the Spiro Frame

The strained spirocyclic framework of 1-Oxaspiro[2.5]octane derivatives can be prone to rearrangement reactions. acs.org For example, spiroepoxydienones, which share the 1-oxaspiro[2.5]octane core, are known to undergo photochemical isomerization to form the corresponding salicylaldehydes. nih.gov While this compound itself does not have the dienone structure, this illustrates the potential for rearrangements in related systems driven by the release of ring strain or by photochemical energy.

Spectroscopic and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

NMR spectroscopy is a cornerstone technique for the structural and conformational analysis of 1-oxaspiro[2.5]octane derivatives. nih.gov By analyzing various NMR parameters, researchers can deduce the relative configuration and preferred conformations of the molecule. The chemical shifts and coupling constants of protons and carbons are particularly sensitive to the steric and electronic effects of substituents on both the cyclohexane (B81311) and epoxide rings. nih.govresearchgate.net

High-resolution proton (¹H) NMR spectroscopy provides detailed information about the electronic environment of each proton in the molecule. The chemical shift (δ) of a proton signal indicates its degree of shielding, while spin-spin coupling constants (J) reveal information about the dihedral angles between adjacent protons, which is crucial for conformational analysis.

For derivatives of 1-oxaspiro[2.5]octane, the analysis of homonuclear coupling constants is used to determine the preferred conformations of the aliphatic six-membered ring. nih.gov These parameters are directly influenced by the geometry of the molecule and the anisotropic effects of the atoms in the three-membered epoxide ring. nih.govresearchgate.net

Proton TypeTypical Chemical Shift (δ, ppm)Description
-CH- (epoxide)~3.0 - 3.5Proton on the carbon of the epoxide ring that is also bonded to the carboxamide group.
-CH₂- (cyclohexane)~1.2 - 2.0Protons of the cyclohexane ring, showing complex splitting patterns due to axial and equatorial positions.
-NH₂ (amide)~5.5 - 7.5Two broad singlets for the amide protons, which may exchange with D₂O.

Carbon-13 (¹³C) NMR spectroscopy is employed to map the carbon framework of the molecule. Each unique carbon atom produces a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical environments. The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, which minimizes signal overlap.

In the analysis of 1-oxaspiro[2.5]octane derivatives, ¹³C chemical shifts reflect the steric and electronic effects of substituents. nih.gov The spiro carbon, epoxide carbons, and the carbonyl carbon of the amide group have characteristic chemical shifts that confirm the presence of these key functional groups.

Carbon TypeTypical Chemical Shift (δ, ppm)Description
C=O (amide)~170 - 175Carbonyl carbon of the carboxamide group.
C-spiro~60 - 70The quaternary carbon atom shared by both rings.
C-epoxide~50 - 60Carbons of the three-membered epoxide ring.
C-cyclohexane~20 - 40Carbons of the six-membered cyclohexane ring.

For nitrogen-containing compounds like 1-Oxaspiro[2.5]octane-2-carboxamide, Nitrogen-15 (¹⁵N) NMR spectroscopy offers direct insight into the electronic environment of the nitrogen atom. Although less sensitive than ¹H NMR, ¹⁵N NMR is valuable for confirming the presence of the amide group and studying effects like hydrogen bonding. Structural and conformational analyses of the broader class of 1-oxa-2-azaspiro[2.5]octane derivatives have utilized ¹⁵N NMR to understand the influence of substituents on the nitrogen environment. nih.govresearchgate.net

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) is a critical tool for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₁₃NO₂), high-resolution mass spectrometry would show a molecular ion peak corresponding to its exact mass of 155.0946 g/mol . biosynth.com

The fragmentation patterns observed in the mass spectrum provide valuable structural information. While specific fragmentation data for the title compound is not widely published, analysis of related oxa-spiro-alkanes shows that molecular ion peaks are typically observable. aip.org Common fragmentation pathways for spiro-epoxides often involve the cleavage of bonds adjacent to the spiro-carbon and within the epoxide ring, which helps to confirm the core structure. aip.org For primary amides, a key fragmentation can occur via the McLafferty rearrangement if the structure allows. libretexts.org

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography provides the most definitive structural information for crystalline solids. This technique allows for the precise determination of bond lengths, bond angles, and the absolute configuration of chiral centers. For complex spirocyclic systems, X-ray analysis can unambiguously confirm the stereochemical relationships between different parts of the molecule.

While a specific crystal structure for this compound is not publicly available, this method has been used to confirm the structure of related spiro compounds. smolecule.comworktribe.com Such an analysis would provide incontrovertible proof of the spiro-linkage, the conformation of the cyclohexane ring (e.g., chair, boat), and the orientation of the carboxamide substituent relative to the ring system.

Gas-Phase Conformational Analysis by Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique used to study the rotational spectra of molecules in the gas phase, providing exceptionally precise data on their structure and conformational isomers. Research on the parent compound, 1-oxaspiro[2.5]octane, using microwave spectroscopy coupled with molecular mechanics calculations, revealed that the molecule exists as a mixture of two distinct chair conformational isomers in the gas phase.

Further studies on related spirocyclic systems demonstrate the power of this technique to investigate the rotational spectrum in great detail, including the analysis of ground and multiple vibrationally excited states. researchgate.net This level of analysis yields precise rotational constants and insights into the conformational potential energy surface, detailing the subtle effects that spiro-substitution has on the cyclohexane ring's behavior. researchgate.net

Computational Chemistry and Theoretical Frameworks

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes

The three-dimensional structure and flexibility of the 1-oxaspiro[2.5]octane core are critical to its chemical and biological activity. Molecular mechanics (MM) and molecular dynamics (MD) simulations are indispensable computational techniques for exploring the conformational landscapes of such molecules.

Molecular mechanics calculations have been successfully coupled with microwave spectroscopy to determine the gas-phase structure of the parent compound, 1-oxaspiro[2.5]octane. epa.gov These studies revealed that the molecule exists as a mixture of two distinct chair conformational isomers. epa.gov The spiro-fusion of the oxirane ring to the cyclohexane (B81311) ring introduces significant conformational constraints, and MM calculations help to quantify the energetic differences between possible conformers. epa.gov The spirocyclic nature imparts a degree of conformational rigidity, which can influence the molecule's binding properties in biological or catalytic systems.

Molecular dynamics (MD) simulations extend this analysis by modeling the movement of atoms over time, providing insights into the dynamic stability of the molecule and its complexes. For instance, MD simulations are used to assess the stability of protein-ligand complexes, as demonstrated in studies of related compounds targeting enzymes like cyclooxygenase (COX). nih.govrsc.org These simulations can track the conformational changes in both the ligand and the protein's active site, revealing how the system evolves over time. rsc.orgrsc.org In studies of epoxide inhibitors targeting the DHQ1 enzyme, MD simulations have shown that the closure of a flexible loop in the enzyme's active site is a crucial final step in forming the Michaelis complex, effectively sealing the active site from the solvent. rsc.org

Table 1: Application of MM and MD Simulations

TechniqueApplicationKey FindingsCitations
Molecular Mechanics (MM) Conformational analysis of the 1-oxaspiro[2.5]octane core.The molecule exists as a mixture of two chair conformers. epa.gov
Molecular Dynamics (MD) Assessment of protein-ligand complex stability and dynamics.Reveals the importance of active site loop closure for enzymatic reactions. rsc.org
Molecular Dynamics (MD) Observation of structural stability of protein-ligand complexes in a physiological environment.Used to validate docking results and understand the dynamic behavior of the complex. rsc.org

Quantum Chemical Calculations for Electronic Properties and Reaction Energetics

Quantum chemical (QC) calculations offer a more detailed electronic-level understanding of molecular structure, properties, and reactivity. Methods like Hartree-Fock (HF) and Density Functional Theory (DFT) are employed to solve the electronic Schrödinger equation, providing precise data on electron distribution and energy.

For related epoxide-containing ligands, QC calculations have been instrumental. Geometries are often optimized using methods like the restricted Hartree-Fock (RHF) method with a 6–31G(d,p) basis set. rsc.org To obtain more accurate electronic properties, higher-level theories such as DFT with the B3LYP functional and a cc-pVTZ basis set are used. rsc.org These calculations can determine the molecular electrostatic potential (MEP), which maps the charge distribution and helps predict sites susceptible to electrophilic or nucleophilic attack. rsc.org

These computational approaches are also vital for studying reaction energetics. By calculating the energies of reactants, transition states, and products, researchers can predict the feasibility and pathways of chemical reactions. rsc.org For example, quantum-chemical calculations can predict the preference for a reaction to occur at a specific double bond in a complex molecule. rsc.org The insights gained are crucial for understanding reaction mechanisms and for designing more efficient synthetic routes.

In Silico Approaches for Predicting Molecular Interactions and Reactivity

In silico methods, particularly molecular docking, are widely used to predict how a ligand like 1-Oxaspiro[2.5]octane-2-carboxamide might interact with a biological target, typically a protein or enzyme. nih.govrsc.org This technique computationally places the ligand into the binding site of a receptor and scores the potential poses based on binding affinity. rsc.org

In studies on related compounds as potential inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), molecular docking was used to screen libraries of phytochemicals. nih.govresearchgate.net The process involves preparing the 3D structures of both the target protein and the ligand. The ligand's geometry is optimized to ensure a stable and physiologically relevant conformation. researchgate.net Docking simulations then identify the most favorable binding modes and calculate a binding score, with more negative scores indicating stronger affinity. rsc.org

These simulations provide detailed predictions of the specific molecular interactions that stabilize the ligand-protein complex. nih.govresearchgate.net These can include:

Hydrogen Bonds: Crucial for binding affinity, often involving specific amino acid residues like Serine, Tyrosine, and Histidine. nih.govresearchgate.net

Alkyl and Pi-Alkyl Interactions: Hydrophobic interactions with nonpolar residues such as Leucine, Valine, and Isoleucine. nih.gov

Amide-Pi Stacked Interactions: Occur between the amide group of the ligand and aromatic residues like Methionine. nih.gov

Table 2: Predicted Molecular Interactions for Carboxamide-Containing Ligands with COX Enzymes

Interaction TypeInteracting Amino Acid ResiduesCitations
Hydrogen Bonding Ser353, His90, Ser530, Tyr355 nih.gov
Alkyl Interactions Ile345, Leu531, Leu534, Leu535, Val349, Leu352, Ile523 nih.gov
Amide-π Stacked Met522 nih.gov

These in silico predictions help prioritize compounds for further experimental testing and provide a molecular basis for understanding their potential biological activity. nih.govrsc.org

Mechanistic Investigations through Computational Modeling

Computational modeling is a powerful strategy for elucidating complex reaction mechanisms at a molecular level. By simulating the interactions and transformations of molecules, researchers can explore potential reaction pathways and identify key intermediates and transition states that are often difficult to observe experimentally.

This approach has been applied to investigate the mechanism of action for epoxide-based inhibitors targeting enzymes like type I dehydroquinase (DHQ1). rsc.org In this research, two epoxide epimers were designed as potential irreversible inhibitors. While one epimer successfully modified the enzyme, the other was inactive. rsc.org Molecular dynamics simulations provided a critical explanation for this difference. The simulations revealed that for the inactive epimer, the active site failed to adopt the necessary closed conformation required for the reaction. rsc.org Furthermore, the modeling highlighted the crucial role of a specific amino acid, His143, in activating the epoxide ring for nucleophilic attack by a Lysine residue, a step that could not occur with the inactive epimer due to its unfavorable orientation. rsc.org

Computational modeling can also be used to refine and optimize synthetic procedures. By modeling reaction intermediates and transition states, chemists can better understand the factors that control reaction outcomes and yields, leading to improved synthetic strategies.

Research Applications and Biological Relevance

Utility in Complex Organic Synthesis

The inherent features of 1-Oxaspiro[2.5]octane-2-carboxamide, namely the strained oxirane ring and the carboxamide functional group, make it a valuable tool for organic chemists.

This compound serves as a versatile molecular scaffold or building block in the synthesis of more complex chemical entities. biosynth.comcymitquimica.com The spirocyclic framework is a common motif in a variety of biologically active natural products. rsc.org Chemists utilize such building blocks to construct elaborate molecules with potential therapeutic applications, including pharmaceuticals. smolecule.com The oxirane ring is a key functional group that can be opened by various nucleophiles, allowing for the introduction of new functionalities in a controlled manner. nih.gov This reactivity, combined with the stereochemical possibilities of the spiro center, enables the synthesis of diverse and structurally complex target molecules. smolecule.com The presence of the carboxamide group offers an additional handle for chemical modification, further enhancing its versatility. Many biologically active spiro compounds feature nitrogen-containing functional groups like amides. nih.gov

The epoxide group, also known as an oxirane, is a highly reactive three-membered ring. nih.gov This inherent reactivity allows compounds like this compound to function as reactive intermediates in multi-step syntheses. The ring-opening reactions of oxiranes are a fundamental transformation in organic synthesis, enabling the formation of new carbon-oxygen and carbon-nucleophile bonds. nih.gov For instance, the synthesis of related spirocyclic frameworks for natural products like Phorbaketal A has involved the strategic opening of an epoxide ring late in the synthetic sequence. acs.org This strategy highlights how the controlled reaction of the epoxide can be crucial for installing key functional groups in the final stages of a complex synthesis.

Exploration of Biological Activity and Mechanistic Insights

Spirocyclic compounds are attracting significant attention in medicinal chemistry due to their structural novelty and resemblance to known pharmacophores, which can lead to potent biological activities. nih.gov

Spirocyclic structures are explored for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govontosight.ai The unique three-dimensional arrangement of atoms can lead to high affinity and specificity for biological targets like enzymes and receptors. ontosight.ai For example, the natural spiroketal Alotaketal A has been shown to activate the cAMP signaling pathway at nanomolar concentrations. acs.org While the specific targets of this compound are a subject of ongoing research, studies on related spiroepoxides provide valuable clues. The unstable nature of some spiroepoxides can lead them to act as DNA alkylating agents, a mechanism underlying the carcinogenicity of compounds like ptaquiloside (B1252988) from bracken ferns. wikipedia.org

A significant area of investigation is the interaction of spiroepoxides with enzymes. One notable example involves the inhibition of Type I dehydroquinase (DHQ1), an essential enzyme in the shikimic acid pathway of bacteria and plants. rsc.org Synthetic epoxides designed as mimics of the natural substrate have been studied as irreversible inhibitors of DHQ1. rsc.org Research demonstrated that an epoxide with a specific stereochemistry (the S configuration) led to the covalent modification and inhibition of the enzyme, while its epimer (mirror image) showed no reaction. rsc.org This highlights a highly specific interaction dictated by the compound's three-dimensional structure. Another enzyme system of interest is yeast epoxide hydrolase (YEH), which is involved in the detoxification of spiroepoxides. Studies on various 1-oxaspiro[2.5]octanes revealed that the enzyme preferentially hydrolyzes epimers where the oxygen atom is in an axial position relative to the cyclohexane (B81311) ring. rsc.org

Compound/IsomerTarget EnzymeObserved EffectReference
Epoxide Mimetic (S configuration)Type I Dehydroquinase (DHQ1)Covalent modification of the enzyme rsc.org
Epoxide Mimetic (other epimer)Type I Dehydroquinase (DHQ1)No reaction observed rsc.org
O-axial C3 Epimers of 1-oxaspiro[2.5]octanesYeast Epoxide Hydrolase (YEH)Faster hydrolysis rate rsc.org
O-equatorial C3 Epimers of 1-oxaspiro[2.5]octanesYeast Epoxide Hydrolase (YEH)Slower hydrolysis rate rsc.org

Enzymatic Transformations and Biocatalytic Applications (e.g., yeast epoxide hydrolase activity)

The biotransformation of spiro-epoxides like this compound is a key area of research, particularly in the context of biocatalysis and detoxification mechanisms. Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to their corresponding vicinal diols. researchgate.net These enzymes are cofactor-independent and are considered attractive tools for biocatalysis, especially for the kinetic resolution of racemic epoxides. scispace.comwur.nl

Yeast epoxide hydrolase (YEH) from Rhodotorula glutinis has demonstrated notable activity towards 1-oxaspiro[2.5]octane derivatives. evitachem.comwur.nlnih.gov Research has shown that the stereochemistry of the spiro-epoxide is a critical factor in its enzymatic hydrolysis. wur.nlnih.gov Specifically, this compound exists as different epimers, which exhibit distinct reactivity with YEH. evitachem.com

Studies on various 1-oxaspiro[2.5]octanes revealed that YEH has a strong preference for hydrolyzing O-axial C3 epimers over their O-equatorial counterparts. wur.nlnih.gov This stereochemical preference is significant because the O-axial epimers are often predominantly responsible for the biological activity of spiroepoxide compounds. wur.nlnih.gov The faster hydrolysis of these more active epimers by YEH highlights the enzyme's effectiveness in the detoxification of spiroepoxides. wur.nlnih.gov In fact, YEH displayed particularly high activity for 1-oxaspiro[2.5]octane, which is a structural analog of trichothecene (B1219388) mycotoxins, suggesting a potential role for such enzymes in microbial defense against these toxins. scispace.com

Table 1: Stereochemical Preference of Yeast Epoxide Hydrolase (YEH) for 1-Oxaspiro[2.5]octane Epimers

Epimer Configuration Relative Rate of Hydrolysis by YEH Biological Significance
O-axial C3 Epimers Faster Predominantly responsible for biological activity. wur.nlnih.gov
O-equatorial C3 Epimers Slower Less biologically active. wur.nlnih.gov

Covalent Binding Mechanisms in Biological Systems

The high reactivity of the epoxide functional group, driven by the significant strain in the three-membered ring, is central to the biological actions of this compound. wur.nl Epoxides are potent electrophiles, capable of reacting with various nucleophiles present in biological systems, such as the functional groups on amino acid residues in proteins or nitrogenous bases in DNA. wur.nl

This reactivity can lead to the formation of stable covalent bonds, a process often referred to as alkylation. The ring-opening of the epoxide typically proceeds via a backside nucleophilic attack (SN2 mechanism) on one of the carbon atoms of the oxirane ring. wur.nl This reaction results in an inversion of the stereochemical configuration at the site of attack. wur.nl

The stereochemistry of the molecule plays a crucial role in its interaction with biological targets. The specific three-dimensional arrangement of the spiro-oxirane and the carboxamide group determines how the molecule fits into the binding site of a protein or enzyme. Biological receptors and enzyme active sites are chiral environments themselves, and they often exhibit a high degree of stereochemical preference for their substrates or ligands, as explained by models like the "3-point fit" model. wur.nl The differential activity observed between epimers of 1-oxaspiro[2.5]octanes in enzymatic hydrolysis is a clear example of this chiral recognition in a biological system. wur.nlnih.gov Therefore, the covalent binding of this compound to its biological targets is expected to be highly dependent on its specific stereoisomeric form.

Potential in Advanced Materials Science and Catalysis Research

Beyond its biological relevance, the rigid and functionally rich structure of this compound offers intriguing possibilities in materials science and catalysis.

Development of Novel Polymeric Architectures Incorporating Spiro-Oxirane Units

The incorporation of spirocyclic units into polymer backbones is a strategy for creating materials with unique topologies and properties. The spiro-center, where two rings share a single carbon atom, introduces a sharp, rigid bend into a polymer chain. mdpi.com This structural feature disrupts efficient chain packing, leading to materials with high thermal stability and intrinsic microporosity. mdpi.com

The spiro-oxirane unit of this compound could serve as a valuable monomer or building block for such advanced polymers. Its rigid, three-dimensional structure could be exploited to synthesize novel polymeric architectures. For instance, polymers containing these units could exhibit enhanced glass transition temperatures and specific processing characteristics compared to their linear analogs, a known feature of cyclic and spirocyclic polymers. mdpi.com

Furthermore, the reactive oxirane ring and the carboxamide group offer sites for post-polymerization modification, allowing for the tuning of the material's properties or the attachment of other functional moieties. The synthesis of complex architectures like triblock copolymers containing spirocyclic mid-blocks has been demonstrated using controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), providing a pathway for integrating spiro units into well-defined macromolecular structures. mdpi.com The use of other spiro-compounds to create functional materials, such as photochromic membranes, further underscores the potential of incorporating these unique cyclic systems into advanced polymers. researchgate.net

Applications in Catalyst Design and Development

The structural features of this compound also suggest its potential utility in the field of catalysis. The rigid spirocyclic framework can serve as a scaffold for designing chiral ligands for asymmetric catalysis. By functionalizing the cyclohexane ring or the carboxamide group, it is possible to create ligands that can coordinate with a metal center, creating a well-defined chiral environment to direct the stereochemical outcome of a catalytic reaction.

Moreover, the epoxide group itself is a target for catalytic transformations. The development of catalysts for the enantioselective ring-opening of epoxides is a major area of chemical research. Conversely, spiro-fused ring systems are found in some organocatalysts used for epoxidation reactions. For example, dihydroisoquinolinium salts have been developed as organocatalysts that, in the presence of a stoichiometric oxidant, generate a reactive oxaziridinium intermediate to epoxidize olefins. researchgate.net Structural and conformational analyses have been performed on 1-oxaspiro[2.5]octane derivatives to better understand the steric and electronic effects that could influence such reactions. nih.gov This indicates that the 1-oxaspiro[2.5]octane framework is of significant interest in the design and mechanistic study of catalytic processes.

Future Directions and Perspectives in 1 Oxaspiro 2.5 Octane 2 Carboxamide Research

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of complex spirocyclic systems like 1-Oxaspiro[2.5]octane-2-carboxamide presents inherent challenges. Future research will undoubtedly focus on creating more efficient, stereoselective, and environmentally benign synthetic routes.

A particularly promising avenue is the exploration of flow electrosynthesis . This technique offers a sustainable alternative to traditional methods by avoiding toxic and explosive reagents, which is a common issue in current synthetic protocols for some spiroepoxides. anr.fr The development of oxidative flow electrosynthesis could provide a novel and more sustainable pathway to bioactive spiroepoxide derivatives. anr.fr Furthermore, research into novel catalytic systems, potentially involving earth-abundant metals, could lead to more atom-economical and cost-effective syntheses. An efficient procedure for synthesizing related 2-(4-arylthiazol-2-yl)-1-oxaspiro[2.5]octane-2-carboxamides has been developed, suggesting that similar methodologies could be adapted and optimized.

Synthetic ApproachPotential AdvantagesResearch Focus
Green Chemistry Reduced waste, safer reagents, lower energy consumption. nih.govmdpi.comMicrowave-assisted reactions, use of aqueous media. utrgv.edu
Flow Electrosynthesis Avoidance of toxic reagents, improved safety and yield. anr.frDevelopment of oxidative processes for spiroepoxide formation. anr.fr
Novel Catalysis Higher efficiency, stereoselectivity, and atom economy.Exploration of earth-abundant metal catalysts.

Advanced Mechanistic Studies of Chemical and Biochemical Transformations

A deeper understanding of the reactivity of the this compound scaffold is crucial for predicting its behavior in different chemical and biological environments. The strained epoxide ring is a key reactive site, susceptible to nucleophilic attack, while the amide group can undergo hydrolysis or other transformations. libretexts.orgwikipedia.org

Future mechanistic studies will likely employ a combination of experimental techniques and computational modeling. Advanced spectroscopic methods, such as specialized NMR techniques, can provide insights into the three-dimensional structure and conformational dynamics of the molecule. numberanalytics.com

From a biochemical perspective, understanding how this compound interacts with biological systems is paramount. Research should be directed towards identifying potential metabolic pathways. This involves investigating its susceptibility to enzymatic transformations, such as hydrolysis by amidases or ring-opening by epoxide hydrolases. The stability of the amide bond is a critical factor, as amides are generally stable but can be hydrolyzed under specific enzymatic or chemical conditions. wikipedia.org The interaction with key drug-metabolizing enzymes, like the cytochrome P450 system, will also be a vital area of study to predict the compound's pharmacokinetic profile.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and materials science, and the study of this compound will be no exception. hilarispublisher.com These computational tools can analyze vast datasets to predict the physicochemical properties, biological activities, and potential toxicities of novel compounds. hilarispublisher.com

For this compound, AI algorithms can be used to:

Design novel derivatives: By analyzing structure-activity relationships (SAR), AI can suggest modifications to the core scaffold to enhance desired properties, such as binding affinity to a specific biological target. hilarispublisher.com

Predict ADME properties: Machine learning models can forecast the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of virtual derivatives, helping to prioritize compounds with favorable pharmacokinetics. hilarispublisher.com

Optimize synthetic routes: AI can assist in designing and optimizing synthetic pathways, predicting reaction outcomes and identifying the most efficient conditions. rsc.org

Computational methods like Density Functional Theory (DFT) and Molecular Mechanics (MM) are already used to predict the stereochemistry and conformational flexibility of spiro compounds, and their power will be amplified when combined with AI. numberanalytics.com

AI/ML ApplicationObjectiveImpact on Research
Generative Models Design of novel this compound derivatives.Acceleration of lead compound discovery.
Predictive Modeling Forecasting of bioactivity, toxicity, and pharmacokinetic properties. hilarispublisher.comReduction of experimental costs and time.
Reaction Informatics Optimization of synthetic pathways and prediction of reaction yields. rsc.orgEnhancement of synthetic efficiency and sustainability.

Exploration of Undiscovered Biological Activities and Therapeutic Potential

The unique three-dimensional structure of spiro compounds makes them privileged scaffolds in medicinal chemistry, often leading to novel biological activities. ontosight.ai While the specific biological profile of this compound is largely unexplored, related compound classes offer tantalizing hints of its potential.

Carboxamide derivatives have demonstrated significant promise as anticancer agents, exhibiting selective cytotoxicity against various tumor cell lines. nih.gov Spirooxindoles, which share the spirocyclic feature, have been investigated as potent antiviral agents, with some showing efficacy against viruses like dengue. nih.gov The spiro center can enforce a specific conformation that enhances binding to protein targets and can improve metabolic stability. nih.gov

Future research should involve broad biological screening of this compound and its derivatives against a wide range of therapeutic targets, including:

Enzymes involved in cancer progression (e.g., kinases, proteases).

Viral proteins essential for replication.

Receptors implicated in inflammatory or metabolic diseases.

The presence of the epoxide group also suggests potential as a covalent inhibitor, a class of drugs that can form a stable bond with their target, leading to high potency and prolonged duration of action.

Contribution to the Broader Field of Spiro Compound Chemistry and its Applications

Research into this compound will not only unveil the potential of this specific molecule but also contribute to the broader understanding and application of spiro compounds. evitachem.com The development of new synthetic methods and the elucidation of structure-property relationships for this compound will provide valuable knowledge applicable to other spirocyclic systems.

Spiro compounds are increasingly recognized for their importance in moving beyond "flat" aromatic structures in drug discovery, offering access to new chemical space with improved three-dimensional complexity. hilarispublisher.com This can lead to drugs with better selectivity and novel mechanisms of action.

Furthermore, the unique properties of spiro compounds extend beyond pharmaceuticals into materials science, where they are used in applications such as organic light-emitting diodes (OLEDs). rsc.org The insights gained from studying this compound could inspire the design of new functional materials with tailored electronic and photophysical properties. Ultimately, a deeper understanding of this molecule will enrich the versatile toolbox available to chemists and material scientists, paving the way for new innovations.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-oxaspiro[2.5]octane-2-carboxamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves cyclopropanation of precursor epoxides or ketones followed by carboxamide functionalization. For example, ethyl 1-oxaspiro[2.5]octane-2-carboxylate analogs are synthesized via [2+1] cycloaddition using diazo compounds and transition-metal catalysts (e.g., Rh(II)) to form the spirocyclic core . Optimization includes controlling temperature (e.g., 0–25°C) and solvent polarity (e.g., dichloromethane) to minimize side reactions. Post-synthetic amidation with NH3 or amines under basic conditions introduces the carboxamide group .

Q. How can the spirocyclic structure of this compound be confirmed experimentally?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. The spiro junction creates distinct splitting patterns: 1H^1H NMR shows characteristic deshielded protons on the cyclopropane ring (δ 1.2–2.0 ppm), while 13C^{13}C NMR reveals quaternary carbons at the spiro center (δ 30–40 ppm). X-ray crystallography provides definitive confirmation of the bicyclic geometry and stereochemistry, as demonstrated in analogs like ethyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate .

Q. What are the key reactivity trends of the carboxamide group in this compound under acidic or basic conditions?

  • Methodological Answer : The carboxamide undergoes hydrolysis to carboxylic acid under strong acidic (e.g., HCl, 100°C) or basic (e.g., NaOH, reflux) conditions. Steric hindrance from the spirocyclic structure slows hydrolysis compared to linear analogs. Nucleophilic substitution at the carbonyl carbon is limited due to the rigid bicyclic framework, but reactions with Grignard reagents or LiAlH4 may proceed selectively at the ester moiety in related compounds .

Advanced Research Questions

Q. How does the spirocyclic architecture influence the biological activity of this compound derivatives?

  • Methodological Answer : The spiro structure enhances metabolic stability and binding selectivity. For instance, 6-hydroxy-8-oxatricyclo[3.2.1.02,4]octane-2-carboxamide derivatives induce chondrogenesis by mimicking natural prostaglandin conformations, as shown in joint repair studies . Computational docking (e.g., AutoDock Vina) reveals that the rigid spiro core aligns with hydrophobic pockets in enzyme active sites, while the carboxamide forms hydrogen bonds with catalytic residues .

Q. How can researchers resolve contradictions in stereochemical outcomes reported for spirocyclic carboxamide syntheses?

  • Methodological Answer : Contradictions often arise from competing reaction pathways (e.g., endo vs. exo cyclopropanation). To address this:

  • Use chiral auxiliaries or enantioselective catalysts (e.g., Ru(II)-salen complexes) to control stereochemistry .
  • Compare experimental optical rotation with Density Functional Theory (DFT)-predicted values for enantiomers.
  • Apply kinetic resolution via enzymes (e.g., Rhodotorula glutinis epoxide hydrolase), which selectively hydrolyze one enantiomer, as demonstrated in related 1-oxaspiro systems .

Q. What computational strategies are effective for predicting the reactivity and stability of this compound in drug design?

  • Methodological Answer :

  • Reactivity : Frontier Molecular Orbital (FMO) analysis identifies nucleophilic/electrophilic sites. For example, the carboxamide’s LUMO is localized on the carbonyl, making it susceptible to nucleophilic attack .
  • Stability : Molecular Dynamics (MD) simulations (e.g., GROMACS) assess conformational flexibility and degradation pathways. The spirocyclic core reduces ring strain compared to monocyclic analogs, enhancing thermal stability .
  • Docking : Virtual screening against target proteins (e.g., EGFR kinase) prioritizes derivatives with optimal binding affinities .

Methodological Considerations

  • Synthetic Challenges : Steric hindrance in spiro systems complicates functionalization. Mitigate this using flow chemistry for precise reaction control .
  • Analytical Pitfalls : Overlapping NMR signals in spiro compounds require advanced techniques like 2D-COSY or HSQC for unambiguous assignment .
  • Biological Assays : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics between carboxamides and target enzymes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.